N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is a complex organic compound that belongs to the class of amines Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups This particular compound features a dibutylamine backbone with a substituted propyl group containing hydroxy, sulfonamido, and methylphenyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Nitration and Reduction: The initial step could involve the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.
Sulfonation: The next step might involve sulfonation of the aromatic amine to introduce the sulfonamido group.
Alkylation: The final step could involve the alkylation of the sulfonamido intermediate with dibutylamine under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE involves its interaction with specific molecular targets. The hydroxy and sulfonamido groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: A simpler amine with similar alkyl groups but lacking the complex substituents.
N,N-Dibutyl-4-methylaniline: Contains a similar dibutylamine backbone with a methylphenyl group.
N,N-Dibutylacetamide: Features a dibutylamine structure with an acetamide group.
Uniqueness
DIBUTYL({2-HYDROXY-3-[N-(4-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL})AMINE is unique due to its combination of hydroxy, sulfonamido, and methylphenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C25H38N2O3S |
---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
N-[3-(dibutylamino)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H38N2O3S/c1-5-7-17-26(18-8-6-2)19-24(28)20-27(23-13-9-21(3)10-14-23)31(29,30)25-15-11-22(4)12-16-25/h9-16,24,28H,5-8,17-20H2,1-4H3 |
InChI Key |
OTUHFBWVPJZGPB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CC(CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.